Benzyl 2-amino-3-methoxybenzoate
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Overview
Description
Benzyl 2-amino-3-methoxybenzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a 2-amino-3-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3-methoxybenzoate typically involves the esterification of 2-amino-3-methoxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Reagents like N-bromosuccinimide (NBS) are commonly used for bromination.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of benzyl halides.
Scientific Research Applications
Benzyl 2-amino-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Benzyl 2-amino-4-methoxybenzoate
- Benzyl 2-amino-3-ethoxybenzoate
- Benzyl 2-amino-3-hydroxybenzoate
Comparison: Benzyl 2-amino-3-methoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
90136-79-1 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 2-amino-3-methoxybenzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-13-9-5-8-12(14(13)16)15(17)19-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3 |
InChI Key |
GFYGCDCUNQHUFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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